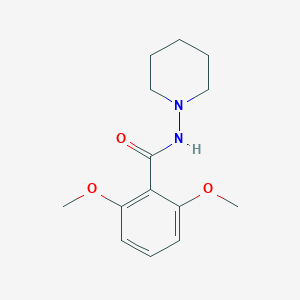
2,6-dimethoxy-N-piperidin-1-ylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethoxy-N-piperidin-1-ylbenzamide, also known as DMePB, is a chemical compound that has gained significant attention in scientific research for its potential therapeutic applications. This compound belongs to the class of piperidine derivatives and has been found to have a wide range of biochemical and physiological effects.
Mécanisme D'action
The exact mechanism of action of 2,6-dimethoxy-N-piperidin-1-ylbenzamide is not fully understood. However, it has been proposed that it acts as a modulator of the GABAergic system, which is involved in the regulation of neuronal excitability. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to activate the TRPA1 ion channel, which is involved in pain sensation.
Biochemical and Physiological Effects:
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been found to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. 2,6-dimethoxy-N-piperidin-1-ylbenzamide has also been found to have analgesic effects by modulating pain perception. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been shown to have anticonvulsant properties by reducing neuronal excitability.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide in lab experiments is its high purity and stability, which allows for accurate and reproducible results. However, one limitation of using 2,6-dimethoxy-N-piperidin-1-ylbenzamide is its relatively low solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several potential future directions for the study of 2,6-dimethoxy-N-piperidin-1-ylbenzamide. One area of research could focus on its potential as a treatment for neurodegenerative disorders such as Parkinson's disease. Additionally, further studies could investigate the mechanisms underlying its anti-inflammatory and analgesic effects. Finally, research could also explore the potential use of 2,6-dimethoxy-N-piperidin-1-ylbenzamide in combination with other drugs to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of 2,6-dimethoxy-N-piperidin-1-ylbenzamide involves the reaction of 2,6-dimethoxybenzoyl chloride with piperidine in the presence of a base. The resulting product is then purified through recrystallization to obtain pure 2,6-dimethoxy-N-piperidin-1-ylbenzamide.
Applications De Recherche Scientifique
2,6-dimethoxy-N-piperidin-1-ylbenzamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, analgesic, and anticonvulsant properties. Additionally, 2,6-dimethoxy-N-piperidin-1-ylbenzamide has been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
Propriétés
Formule moléculaire |
C14H20N2O3 |
|---|---|
Poids moléculaire |
264.32 g/mol |
Nom IUPAC |
2,6-dimethoxy-N-piperidin-1-ylbenzamide |
InChI |
InChI=1S/C14H20N2O3/c1-18-11-7-6-8-12(19-2)13(11)14(17)15-16-9-4-3-5-10-16/h6-8H,3-5,9-10H2,1-2H3,(H,15,17) |
Clé InChI |
FKNAUQVQPCVJRO-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
SMILES canonique |
COC1=C(C(=CC=C1)OC)C(=O)NN2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-isopropoxybenzamide](/img/structure/B245997.png)

![3-bromo-4-ethoxy-N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B246000.png)
![2-(4-chloro-3-methylphenoxy)-N-[4-(4-ethylpiperazin-1-yl)phenyl]acetamide](/img/structure/B246002.png)
![2,5-dichloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B246003.png)
![N-{3-[(3-chloro-4-methylbenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246006.png)
![N-{3-[(3-chlorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246008.png)
![N-{3-[(3-fluorobenzoyl)amino]-4-methoxyphenyl}-2-furamide](/img/structure/B246009.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-5-nitro-2-furamide](/img/structure/B246011.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-fluorobenzamide](/img/structure/B246012.png)
![3,5-dichloro-4-methoxy-N-{4-[4-(methylsulfonyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B246013.png)
![N-[4-(4-Methanesulfonyl-piperazin-1-yl)-phenyl]-2-methoxy-3-methyl-benzamide](/img/structure/B246014.png)
![3-methyl-N-[2-piperidin-1-yl-5-(trifluoromethyl)phenyl]butanamide](/img/structure/B246018.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B246022.png)